molecular formula C11H23NO B13261624 N-(4-methoxybutyl)-2-methylcyclopentan-1-amine

N-(4-methoxybutyl)-2-methylcyclopentan-1-amine

Cat. No.: B13261624
M. Wt: 185.31 g/mol
InChI Key: QBYWEMPZAZNULG-UHFFFAOYSA-N
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Description

N-(4-methoxybutyl)-2-methylcyclopentan-1-amine is an organic compound with a unique structure that combines a cyclopentane ring with an amine group and a methoxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybutyl)-2-methylcyclopentan-1-amine typically involves the alkylation of 2-methylcyclopentan-1-amine with 4-methoxybutyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybutyl)-2-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-(4-methoxybutyl)-2-methylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in modulating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybutyl)cyclopentanamine
  • Methyl 4-methoxybutyrate
  • N4-(substituted-oxycarbonyl)-5’-deoxy-5-fluorocytidine derivatives

Uniqueness

N-(4-methoxybutyl)-2-methylcyclopentan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(4-methoxybutyl)-2-methylcyclopentan-1-amine

InChI

InChI=1S/C11H23NO/c1-10-6-5-7-11(10)12-8-3-4-9-13-2/h10-12H,3-9H2,1-2H3

InChI Key

QBYWEMPZAZNULG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCCCCOC

Origin of Product

United States

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